Ethyl 3-benzylpiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-benzylpiperidine-3-carboxylate is a chemical compound with the molecular formula C15H21NO2 . Its average mass is 247.333 Da and its monoisotopic mass is 247.157227 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate was synthesized by a nucleophilic substitution (SN2) reaction involving piperidine-3-carboxylic acid ethyl ester and 2-bromoethylamine hydrobromide .Molecular Structure Analysis
The linear formula of this compound is C15H21NO2 . The SMILES string representation is O=C(OCC)[C@]1(CC2=CC=CC=C2)CNCCC1 .Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 247.338.Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Benzyl Esters
A method involving the use of 2-benzyloxy-1-methylpyridinium triflate has been developed to mediate esterification reactions between this reagent and carboxylic acids. This approach ensures that alcohols, phenols, amides, and other sensitive functionalities are not affected, providing a robust pathway to obtain benzyl esters, including from amino acid and sugar derivatives (Tummatorn, Albiniak, & Dudley, 2007).
Amide Formation Mechanisms
Research into the mechanism of amide formation by carbodiimide for bioconjugation in aqueous media has provided insights into the chemical interactions between carboxylic acid and amine. Studies utilized ethylenediamine and benzylamine as amines to explore how these compounds react in the presence of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), offering a deeper understanding of amide bond formation in biological and synthetic contexts (Nakajima & Ikada, 1995).
Biochemical and Pharmacological Insights
Enzymatic Resolution
Ethyl 1,4-benzodioxan-2-carboxylate, a compound related by functionality to Ethyl 3-benzylpiperidine-3-carboxylate, has been subject to kinetic resolution to obtain specific enantiomers. This process, facilitated by lipase-catalyzed transesterification reactions, underscores the potential of enzymatic methods in achieving high enantiomeric excess and selectivity, pivotal in the synthesis of pharmaceuticals (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
Oxygenation Studies
The modification of pyridine and aniline ligands in diiron(II) complexes with benzyl and ethyl groups has been studied for its implications in mimicking the active sites of certain enzymes. This research provides valuable insights into the structural requirements for achieving specific biochemical reactivities, relevant in the context of modeling and studying enzyme functions (Carson & Lippard, 2006).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-benzylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRCBRFNAHXZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.